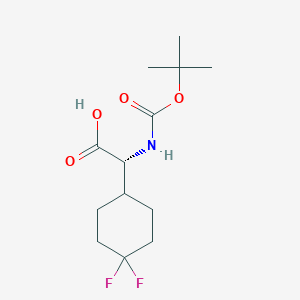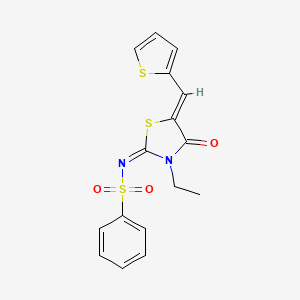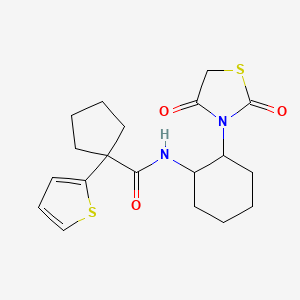![molecular formula C24H23ClFN5O2S B2884671 N-[(2-chlorophenyl)methyl]-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 1358402-03-5](/img/structure/B2884671.png)
N-[(2-chlorophenyl)methyl]-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the IUPAC name, other names (such as common names or abbreviations), and the class of compounds it belongs to.
Synthesis Analysis
This involves a detailed step-by-step process of how the compound is synthesized from its raw materials, including the conditions required for the synthesis (temperature, pressure, catalysts, etc.).Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule and their bonds. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity.Wissenschaftliche Forschungsanwendungen
Antibacterial and Antitumor Evaluation
Compounds with heterocyclic structures containing sulfonamido moieties have been synthesized and evaluated for their antibacterial activity. A study by Azab, Youssef, and El-Bordany (2013) found that certain synthesized compounds showed high antibacterial activities, suggesting potential for developing new antibacterial agents (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes, which displayed significant antioxidant activity. This research indicates the potential of such compounds in oxidative stress-related applications (K. Chkirate, S. Fettach, K. Karrouchi, et al., 2019).
Formulation Development for Poorly Soluble Compounds
Burton et al. (2012) focused on developing a suitable formulation for a poorly water-soluble compound, enhancing its in vivo exposure. This study highlights the importance of formulation strategies for the pharmacological evaluation of new compounds (Lori Burton, William Ying, R. Gandhi, et al., 2012).
In Vitro Antitumor Activity
El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity against the MCF7 human breast adenocarcinoma cell line. The study found one derivative to be particularly active, suggesting a pathway for developing new antitumor agents (A. El-Morsy, Mohamed El-Sayed, Hamada S. Abulkhair, 2017).
Novel Drug Discovery and Medicinal Applications
Research on pyrazoles and pyrazolo[4,3-d]pyrimidines has shown these compounds to have promising biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory effects. Thangarasu, Manikandan, and Thamaraiselvi (2019) conducted studies validating the medicinal potential of these derivatives through in silico, in vitro, and cytotoxicity assessments (P. Thangarasu, A. Manikandan, S. Thamaraiselvi, 2019).
Safety And Hazards
This involves studying the potential risks associated with the compound, including toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This involves predicting or suggesting future research directions, such as potential applications of the compound or areas that need further investigation.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClFN5O2S/c1-3-31-22-21(15(2)29-31)28-24(30(23(22)33)13-16-8-10-18(26)11-9-16)34-14-20(32)27-12-17-6-4-5-7-19(17)25/h4-11H,3,12-14H2,1-2H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNZQWSRJXVAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dihydrochloride](/img/structure/B2884589.png)
![N,N-diethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2884590.png)
![Di-tert-butyl 2-(2-ethoxy-2-oxoethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B2884592.png)
![2-Amino-3-phenyl-1-[4-(2-pyridyl)piperazino]-1-propanone](/img/structure/B2884593.png)
![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-sulfonyl chloride](/img/structure/B2884594.png)
![4-methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2884596.png)

![N-(3-(methylthio)phenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2884598.png)

![tert-butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride](/img/no-structure.png)
![6-(2-Fluorophenyl)-4-methyl-7-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2884604.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2884608.png)
![Ethyl 5-(2-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2884609.png)